cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Description
Chemical Name: Methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate CAS Number: 164916-49-8 Structure: The compound features a pyrrolidine ring with two stereogenic centers in the cis configuration. Key functional groups include:
- A tert-butoxycarbonyl (Boc) group at the 4-position, protecting the amine.
- A methyl ester at the 3-position, enhancing solubility and reactivity.
Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics and bioactive molecules requiring chiral pyrrolidine scaffolds .
Properties
IUPAC Name |
methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQRONFFJSUYPZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733758 | |
| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164916-49-8 | |
| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate typically involves the protection of the amino group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of a suitable amino alcohol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then cyclized to form the pyrrolidine ring, followed by esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups present in the molecule.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its derivatives can serve as inhibitors or activators of specific enzymes.
Medicine: It is employed in the development of new drugs and therapeutic agents. Its structural features make it a valuable scaffold for designing bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can undergo deprotection under acidic conditions, revealing the free amine. This free amine can then participate in various biochemical reactions, such as enzyme inhibition or activation. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Analog: cis-Methyl 1-benzyl-4-(tert-butoxycarbonylamino)-pyrrolidine-3-carboxylate
CAS Number : 170034-39-6
Key Differences :
- Substituent at 1-position : A benzyl group replaces the hydrogen atom, introducing steric bulk and lipophilicity.
- Impact on Reactivity : The benzyl group may hinder nucleophilic attack at the pyrrolidine nitrogen, altering reaction kinetics compared to the unsubstituted target compound.
Functional Group Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
CAS Number : 89581-58-8
Contrast :
- Core Heterocycle : Pyrimidine (six-membered ring with two nitrogens) vs. pyrrolidine (five-membered saturated ring).
- Functional Groups : Carboxylic acid (ionizable) vs. methyl ester (hydrolyzable).
- Reactivity : The carboxylic acid group in the pyrimidine derivative facilitates salt formation, while the methyl ester in the target compound enables esterification/transesterification reactions.
Computational and Crystallographic Insights
For example:
- The cis-configuration of the target compound likely influences hydrogen-bonding patterns in crystals.
- Steric effects from the benzyl group in the analog may disrupt packing efficiency compared to the smaller methyl ester.
Biological Activity
cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis.
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 164916-49-8
- Synonyms : (3S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
Biological Activity
The biological activity of this compound is primarily influenced by its structural conformation and the presence of the Boc group, which facilitates selective reactivity in biological systems.
- Conformational Constraints : The rigid ring structure of the pyrrolidine moiety imparts conformational constraints that can enhance binding interactions with biological targets. This is particularly relevant in the design of peptide mimetics and inhibitors.
- Peptide Synthesis : The Boc group allows for selective deprotection, enabling the formation of reactive amines that can participate in further derivatization or peptide coupling reactions .
Case Studies and Research Findings
- Inhibitory Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit significant inhibitory activity against various enzymes and receptors. For instance, modifications to the pyrrolidine structure can lead to enhanced potency as inhibitors of kinases and other therapeutic targets .
- Cellular Studies : In cellular assays, compounds similar to this compound have shown promising results in modulating pathways involved in cancer progression and immune response. For example, studies on hydroxyproline derivatives suggest that they can influence PD-L1 expression in immune cells, potentially impacting cancer immunotherapy strategies .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, and how can chemoselectivity be ensured?
- Answer : The compound can be synthesized via stereocontrolled cyclization of protected amino acid precursors. For example, Boc-protected pyrrolidine derivatives are often synthesized using carbodiimide coupling agents (e.g., HATU) in anhydrous solvents like DMF or dichloromethane . To ensure chemoselectivity, orthogonal protecting groups (e.g., Boc for amines and methyl esters for carboxylates) are employed. Methanolysis under basic conditions (e.g., K₂CO₃/MeOH) can selectively hydrolyze esters without affecting Boc groups . Sodium chloride has been reported to enhance reaction efficiency in similar heterocyclic syntheses by stabilizing intermediates .
Q. Which analytical techniques are critical for characterizing cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. The cis configuration is identified via coupling constants (e.g., J = 4–6 Hz for adjacent protons) and NOE correlations .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing. Tools like SHELX and WinGX are used for structure refinement, while Mercury visualizes hydrogen-bonding networks and crystal voids.
Q. How should researchers handle and store this compound to maintain stability?
- Answer : The compound is moisture-sensitive due to the Boc group. Store under inert gas (N₂/Ar) at –20°C in sealed, light-resistant containers. Use anhydrous solvents (e.g., THF, DCM) during handling. Stability tests via TLC or HPLC under varying conditions (pH, temperature) are recommended to assess degradation pathways .
Q. What chromatographic methods are effective for assessing purity and resolving stereoisomers?
- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves polar impurities. Chiral GC columns (e.g., CP-Chirasil-Dex CB) with helium carrier gas and temperature gradients (100°C to 325°C) separate enantiomers. Calibration curves using authentic standards are critical for quantification .
Advanced Research Questions
Q. How can X-ray crystallography data be optimized for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, particularly in cases of low-resolution or twinned crystals?
- Answer : For low-resolution data, SHELXL employs restraints (e.g., DFIX, SIMU) to refine bond lengths/angles. Twin refinement (using TWIN/BASF commands in SHELXL) is suitable for non-merohedral twinning. The Materials Module in Mercury identifies packing similarities to reference structures, aiding in model validation.
Q. What strategies are used to analyze hydrogen-bonding networks in crystalline forms of this compound?
- Answer : Etter’s graph set analysis categorizes hydrogen bonds into motifs (e.g., chains, rings). Mercury calculates intermolecular distances/angles and generates interaction maps. For example, N–H···O=C interactions between the Boc group and carboxylate may form R₂²(8) motifs, which stabilize the crystal lattice.
Q. How can stereochemical integrity be preserved during functionalization of the pyrrolidine ring?
- Answer : Use of chiral auxiliaries (e.g., (R)-prolinol derivatives ) or asymmetric catalysis (e.g., chiral Pd complexes) minimizes racemization. Monitoring via chiral GC or circular dichroism ensures enantiopurity. Methanolysis under mild conditions (room temperature, K₂CO₃) avoids epimerization of the cis configuration .
Q. How should contradictory data (e.g., NMR vs. X-ray results) be resolved?
- Answer : Contradictions often arise from dynamic processes (e.g., conformational flexibility in solution). Variable-temperature NMR (e.g., –40°C to 80°C) can "freeze" conformers for analysis. Cross-validate with DFT-calculated NMR chemical shifts (GIAO method). For X-ray vs. solution discrepancies, consider solvent effects on molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
